![molecular formula C14H22ClNO B5986393 [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as IBU, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. IBU is a highly potent and selective inhibitor of monoamine transporters, which makes it a promising candidate for developing new drugs for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves its ability to inhibit the reuptake of monoamine neurotransmitters by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride are primarily related to its ability to enhance neurotransmission by inhibiting the reuptake of monoamine neurotransmitters. This results in improved mood, cognitive function, and attention, as well as a reduction in symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride in laboratory experiments is its high potency and selectivity for monoamine transporters. This makes it a valuable tool for studying the role of these transporters in various neurological and psychiatric disorders. However, one of the limitations of using [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One area of interest is the development of new drugs based on the structure of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride on neurotransmitter function and behavior, as well as its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride and its potential for off-target effects.
Synthesemethoden
The synthesis of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves several steps, including the reaction of 2-isopropylphenol with crotonaldehyde, followed by the reaction of the resulting product with methylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, resulting in the formation of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on the reuptake of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for developing new drugs for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
(E)-N-methyl-4-(2-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)13-8-4-5-9-14(13)16-11-7-6-10-15-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWZDOKBWSHKSK-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5986333.png)
![methyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5986347.png)
![N~5~-[2-(2-furyl)benzyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B5986356.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)


![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)
